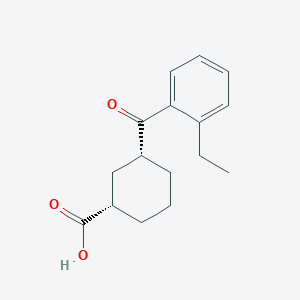

![molecular formula C15H17NO5 B6324407 cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95% CAS No. 735275-44-2](/img/structure/B6324407.png)

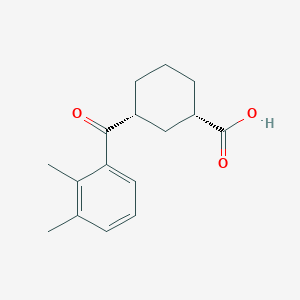

cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%

説明

Cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (95%) is a β-lactam antibiotic compound that is chemically synthesized . This chemical compound belongs to the group of bactericidal antibiotics that act by inhibiting the bacterial cell wall synthesis .

Synthesis Analysis

The synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the condensation of nitroacetophenone with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then nitrosylated using nitrous acid to produce an oxime compound.Molecular Structure Analysis

The molecular formula of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is C15H17NO5. The molecule has a polar and non-polar region due to the presence of the carboxylic acid group and the aromatic nitro group, respectively.Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is the condensation of nitroacetophenone with cyclohexanone.科学的研究の応用

Structural Analysis and Conformation

One study focused on the structure and conformation of related cyclopropanecarboxylic acids, revealing insights into molecular geometry and potential reactivity patterns. This research highlighted the importance of the carboxyl group's orientation and its interactions with adjacent molecular structures, which could influence the chemical behavior of similar compounds (Korp, Bernal, & Fuchs, 1983).

Photochemical Properties

Research into the photochemistry of related compounds, such as dimethyldecalin carboxylic acids, underscores the potential for exploring photo-induced reactions. These studies contribute to understanding how light can influence the behavior of complex organic molecules, potentially leading to novel synthesis pathways or materials with unique properties (Brown, 1964).

Synthesis and Reactivity

Another aspect of research involves the synthesis of fluoren-9-ones from ethyl cyclohexene-1-carboxylate, showcasing a method to produce complex structures from simpler precursors. This type of research is crucial for developing new synthetic routes in organic chemistry, enabling the creation of novel compounds for various applications (Ramana & Potnis, 1993).

Inclusion Complexes and Crystal Engineering

Studies on the cocrystallization of cyclohexanetricarboxylic acid with bipyridine homologues demonstrate the potential for designing molecular complexes with specific properties. This research contributes to the field of crystal engineering, where the goal is to tailor the physical and chemical properties of materials through precise control over molecular interactions (Bhogala & Nangia, 2003).

Angiotensin Converting Enzyme Inhibitors

A novel class of non-amino acid angiotensin-converting enzyme inhibitors derived from cyclohexanedicarboxylic and cyclopentanedicarboxylic acids showcases the therapeutic potential of these compounds. This research indicates the versatility of cyclohexane derivatives in medicinal chemistry, particularly in designing new drugs (Turbanti et al., 1993).

作用機序

特性

IUPAC Name |

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHMXOBTXXLZLS-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155505 | |

| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

735275-44-2 | |

| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

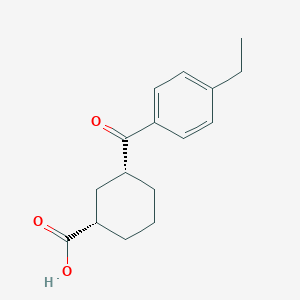

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324366.png)

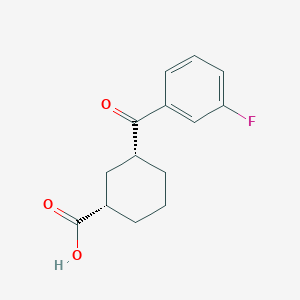

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324367.png)

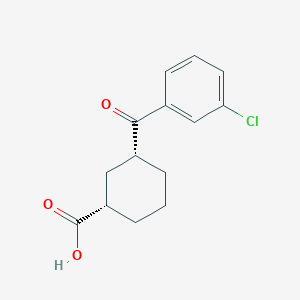

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)

![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324393.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)